5-amino-1-methyl-1H-imidazole-2-carboxylic acid

Catalog No.
S14031408
CAS No.
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1-methyl-1H-imidazole-2-carboxylic acid

Product Name

5-amino-1-methyl-1H-imidazole-2-carboxylic acid

IUPAC Name

5-amino-1-methylimidazole-2-carboxylic acid

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,6H2,1H3,(H,9,10)

InChI Key

VOHKLYBNWQOGFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)O)N

5-amino-1-methyl-1H-imidazole-2-carboxylic acid (CAS 1504418-94-3) is a highly specialized, pre-functionalized heterocyclic building block primarily utilized in medicinal chemistry and advanced organic synthesis. Characterized by its precisely positioned 5-amino and 2-carboxylic acid groups around a fixed 1-methylated imidazole core, this compound serves as a critical structural vector for developing complex APIs, including targeted Ras and kinase inhibitors. For industrial and laboratory procurement, its value lies in providing an exact, stable regioisomer that eliminates the need for low-yielding downstream N-methylation and avoids the tautomeric ambiguity inherent in des-methyl imidazole analogs [1].

Attempting to substitute this specific compound with the more common 5-amino-1-methyl-1H-imidazole-4-carboxylic acid fundamentally alters the geometric trajectory of the resulting amide linkages, typically ablating target binding affinity in structure-based drug design [1]. Furthermore, utilizing the unmethylated baseline (5-amino-1H-imidazole-2-carboxylic acid) with the intention of performing a late-stage N-methylation introduces severe regioselectivity issues. Methylation of the unprotected imidazole ring yields a nearly equimolar mixture of N1 and N3 isomers, requiring resource-intensive chromatographic separation and capping the effective yield of the desired N1-methyl intermediate at roughly 35-40% [2]. Procuring the pre-methylated, exactly substituted 2-carboxylic acid is therefore mandatory for reproducible, high-yield synthetic scaling.

Regiochemical Purity and Synthetic Yield Optimization

When synthesizing N1-methylated imidazole-2-carboxamides, utilizing the pre-methylated 5-amino-1-methyl-1H-imidazole-2-carboxylic acid bypasses the problematic late-stage alkylation of 5-amino-1H-imidazole-2-carboxylic acid. De novo methylation of the des-methyl precursor typically results in a 60:40 mixture of N1/N3 isomers due to tautomerization, limiting the isolated yield of the target regioisomer to approximately 38% after purification. By procuring the pre-methylated building block, the effective yield for this structural motif is increased to >95%, significantly reducing solvent waste and purification bottlenecks during scale-up [1].

Evidence DimensionIsolated yield of N1-methylated intermediate
Target Compound Data>95% (using pre-methylated precursor)
Comparator Or Baseline~38% (using 5-amino-1H-imidazole-2-carboxylic acid + methylation)
Quantified Difference57% absolute yield improvement and elimination of isomer separation
ConditionsStandard amide coupling vs. late-stage N-methylation workflow

Eliminating the N-methylation step prevents severe yield losses and complex purification, making this compound highly cost-effective for scaled API manufacturing.

Avoidance of Base-Catalyzed Degradation vs. Ester Precursors

A common procurement alternative is the esterified form, methyl 5-amino-1-methyl-1H-imidazole-2-carboxylate. However, utilizing the ester requires a saponification step (e.g., LiOH/H2O) prior to amide coupling. The electron-rich 5-aminoimidazole core is sensitive to oxidation under prolonged basic conditions, which can lead to 15-20% degradation of the intermediate. Procuring the free 5-amino-1-methyl-1H-imidazole-2-carboxylic acid allows for direct entry into standard peptide coupling conditions (e.g., HATU/DIPEA), preserving the integrity of the amino group and improving the overall coupling efficiency by approximately 20% compared to the ester-to-acid route [1].

Evidence DimensionIntact precursor availability for coupling
Target Compound Data~98% intact (direct coupling of free acid)
Comparator Or Baseline~80% intact (after saponification of methyl ester)
Quantified Difference~18% reduction in degradation losses
ConditionsDirect amide coupling vs. saponification-coupling sequence

Procuring the free acid streamlines the synthetic route and protects the oxidation-sensitive 5-amino group, directly improving final product yields.

Pharmacophore Vector Orientation in Drug Design

In the development of targeted therapeutics such as Ras inhibitors, the substitution pattern of the imidazole ring dictates the trajectory of the attached pharmacophores. Substituting 5-amino-1-methyl-1H-imidazole-2-carboxylic acid with the more readily available 4-carboxylic acid isomer shifts the exit vector of the carboxamide by approximately 120 degrees. This geometric deviation typically results in severe steric clashes within tight binding pockets (such as the switch II pocket of KRAS), leading to a 10- to 100-fold loss in target binding affinity (IC50) [1]. The 2-carboxylic acid is therefore non-interchangeable when precise hydrogen-bonding alignment is required.

Evidence DimensionPharmacophore exit vector angle and binding affinity impact
Target Compound DataOptimal alignment (2-carboxylic acid vector)
Comparator Or Baseline~120-degree deviation (4-carboxylic acid isomer)
Quantified Difference10- to 100-fold reduction in target affinity (IC50) for the 4-isomer
ConditionsStructure-based drug design and SAR optimization

For medicinal chemists, selecting the exact 2-carboxylic acid isomer is critical for maintaining the necessary spatial geometry for target protein engagement.

Synthesis of Targeted Ras and Kinase Inhibitors

The precise vector provided by the 2-carboxylic acid, combined with the fixed conformation enforced by the 1-methyl group, makes this compound an ideal core scaffold for designing inhibitors that must fit into narrow, specific kinase or GTPase binding pockets. It is heavily utilized in SAR campaigns where the 5-amino group is further functionalized to probe adjacent sub-pockets [1].

Development of Novel Imidazo-Fused Heterocycles

As a highly functionalized building block, 5-amino-1-methyl-1H-imidazole-2-carboxylic acid serves as a premium starting material for the synthesis of complex bicyclic systems, such as imidazo[4,5-d]pyrimidines or related purine isosteres. The pre-installed methyl group and carboxylic acid streamline cyclization protocols, offering higher yields than starting from unfunctionalized precursors [2].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

The free carboxylic acid allows this compound to be directly incorporated into solid-phase synthesis workflows as a non-natural amino acid analog. Its use introduces a rigid, hydrogen-bonding heteroaromatic constraint into peptidomimetic sequences, which is highly valuable for improving the metabolic stability and target selectivity of peptide drugs [3].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

141.053826475 g/mol

Monoisotopic Mass

141.053826475 g/mol

Heavy Atom Count

10

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